molecular formula C14H17NO4 B12546304 Ethyl 2-[(3-oxopentanoyl)amino]benzoate CAS No. 143049-23-4

Ethyl 2-[(3-oxopentanoyl)amino]benzoate

Cat. No.: B12546304
CAS No.: 143049-23-4
M. Wt: 263.29 g/mol
InChI Key: HHQXGOWRMQIDBR-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-oxopentanoyl)amino]benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with an amino group linked to a 3-oxopentanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-oxopentanoyl)amino]benzoate can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 2-aminobenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid to form ethyl 2-aminobenzoate.

    Acylation Reaction: The ethyl 2-aminobenzoate is then subjected to an acylation reaction with 3-oxopentanoyl chloride in the presence of a base such as pyridine or triethylamine. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-oxopentanoyl)amino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The carbonyl group in the 3-oxopentanoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Hydrolysis: 2-aminobenzoic acid and ethanol.

    Reduction: Ethyl 2-[(3-hydroxypentanoyl)amino]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(3-oxopentanoyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to investigate its biological activity and potential as a drug candidate.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-oxopentanoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[(3-oxopentanoyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 2-aminobenzoate: Lacks the 3-oxopentanoyl moiety, making it less versatile in certain synthetic applications.

    Ethyl 4-aminobenzoate: Similar structure but with the amino group in a different position, leading to different reactivity and applications.

    Ethyl 2-[(3-hydroxypentanoyl)amino]benzoate: A reduced form of the target compound with different chemical properties.

Properties

CAS No.

143049-23-4

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl 2-(3-oxopentanoylamino)benzoate

InChI

InChI=1S/C14H17NO4/c1-3-10(16)9-13(17)15-12-8-6-5-7-11(12)14(18)19-4-2/h5-8H,3-4,9H2,1-2H3,(H,15,17)

InChI Key

HHQXGOWRMQIDBR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)NC1=CC=CC=C1C(=O)OCC

Origin of Product

United States

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